L-Methionine methylsulfonium bromide
Overview
Description
L-Methionine methylsulfonium bromide is a chemical compound with the molecular formula C6H14BrNO2S. It is a derivative of L-methionine, an essential amino acid, and is known for its unique sulfonium group. This compound is often referred to as a bromide analogue of Vitamin U, which is known for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Methionine methylsulfonium bromide can be synthesized through several methods. One common method involves the reaction of L-methionine with methyl bromide in the presence of a suitable solvent such as methanol. The reaction typically requires controlled conditions, including specific temperatures and reaction times to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: L-Methionine methylsulfonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to L-methionine under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium iodide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
L-Methionine methylsulfonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which L-methionine methylsulfonium bromide exerts its effects involves its role as a methyl donor. It participates in methylation reactions, transferring methyl groups to various substrates. This process is crucial in many biological pathways, including DNA methylation and the synthesis of important biomolecules . The compound’s sulfonium group plays a key role in its reactivity and ability to participate in these reactions .
Comparison with Similar Compounds
S-Adenosyl-L-methionine (SAM): A well-known methyl donor in biological systems.
L-Methionine methylsulfonium iodide: Another derivative of L-methionine with similar properties.
Trimethylsulfonium bromide: A related sulfonium compound with different applications
Uniqueness: L-Methionine methylsulfonium bromide is unique due to its specific bromide ion, which influences its reactivity and solubility. Compared to S-adenosyl-L-methionine, it has different stability and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPHDXBTKMSKT-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)O)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33515-32-1 | |
Record name | Methylmethionine bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLMETHIONINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I798Y91P58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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